molecular formula C19H18N2O3 B14993063 N-(3-phenyl-1,2-oxazol-5-yl)-4-(propan-2-yloxy)benzamide

N-(3-phenyl-1,2-oxazol-5-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B14993063
M. Wt: 322.4 g/mol
InChI Key: YTHNUUDTRFFWJH-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2-oxazol-5-yl)-4-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a phenyl group, an oxazole ring, and a propan-2-yloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)-4-(propan-2-yloxy)benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine.

    Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through an etherification reaction using an appropriate alcohol and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include considerations for cost, yield, and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,2-oxazol-5-yl)-4-(propan-2-yloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2-oxazol-5-yl)-4-(propan-2-yloxy)benzamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenyl-1,2-oxazol-5-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    N-(3-phenyl-1,2-oxazol-5-yl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

N-(3-phenyl-1,2-oxazol-5-yl)-4-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which may impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3-phenyl-1,2-oxazol-5-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C19H18N2O3/c1-13(2)23-16-10-8-15(9-11-16)19(22)20-18-12-17(21-24-18)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,22)

InChI Key

YTHNUUDTRFFWJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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